N-[2-(Phenylthio)ethyl]-2-propanamine
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Overview
Description
N-[2-(Phenylthio)ethyl]-2-propanamine is an organic compound characterized by the presence of a phenylthio group attached to an ethyl chain, which is further connected to a propanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Phenylthio)ethyl]-2-propanamine typically involves the reaction of 2-chloroethyl phenyl sulfide with 2-propanamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the chlorine atom, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Phenylthio)ethyl]-2-propanamine undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group, yielding the corresponding ethylamine derivative.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylamine derivatives.
Substitution: N-substituted derivatives with different functional groups.
Scientific Research Applications
N-[2-(Phenylthio)ethyl]-2-propanamine has several applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in palladium-catalyzed reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of N-[2-(Phenylthio)ethyl]-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group may play a role in modulating the compound’s binding affinity and activity. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Phenylthio)ethyl]acetamide: Similar structure but with an acetamide group instead of a propanamine moiety.
N-[2-(Phenylthio)ethyl]methylamine: Similar structure but with a methylamine group instead of a propanamine moiety.
Uniqueness
N-[2-(Phenylthio)ethyl]-2-propanamine is unique due to the presence of the propanamine group, which may confer different chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in scientific research.
Properties
IUPAC Name |
N-(2-phenylsulfanylethyl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-10(2)12-8-9-13-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANQDWOEYFTAOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCSC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545955 |
Source
|
Record name | N-[2-(Phenylsulfanyl)ethyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67747-26-6 |
Source
|
Record name | N-[2-(Phenylsulfanyl)ethyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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